molecular formula C12H24Cl2O5 B12508449 1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane

1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane

Cat. No.: B12508449
M. Wt: 319.22 g/mol
InChI Key: PMZBUNJIQHSFHG-UHFFFAOYSA-N
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Description

1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane is a chemical compound with the molecular formula C₁₂H₂₄Cl₂O₅. It is a member of the polyether family and is characterized by the presence of multiple ether linkages and two terminal chlorine atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane can be synthesized through the reaction of hexaethylene glycol with thionyl chloride. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack and form new bonds. This property makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane is unique due to its specific reactivity profile, particularly its ability to undergo nucleophilic substitution reactions efficiently. This makes it a valuable intermediate in the synthesis of various functionalized compounds .

Properties

IUPAC Name

1-[2-(2-chloroethoxy)ethoxy]-2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24Cl2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZBUNJIQHSFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCCl)OCCOCCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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